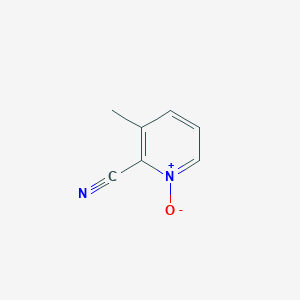
2-Cyano-3-methylpyridine 1-oxide
Vue d'ensemble
Description
2-Cyano-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C7H6N2O . It is a solid substance and is considered to be a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-methylpyridine 1-oxide consists of a pyridine ring with a nitrile group attached to the 2-position and a methyl group attached to the 3-position .Physical And Chemical Properties Analysis
2-Cyano-3-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 134.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Reactivity
Studies have focused on the synthesis and chemical reactivity of cyano and methylpyridine compounds, including the preparation of 2-cyano-6-methylpyridine and its derivatives through processes like alkylation and replacement reactions. These compounds serve as intermediates for further chemical synthesis, showcasing their utility in constructing complex organic molecules (Feely, Evanega, & Beavers, 2003).
Catalysis and Material Science
The ammoxidation of 2-methylpyrazine to 2-cyanopyrazine using nano-sized gold promoted vanadia catalysts illustrates the role of these compounds in catalysis. This process demonstrates a synergistic effect between gold and vanadium oxide species, significantly improving the yield of 2-cyanopyrazine and showcasing the application in material science and catalysis (Alshammari et al., 2015).
Molecular Complexation and Crystal Engineering
Research into molecular complexation has led to the development of noncentrosymmetric structures for nonlinear optics applications. Studies have shown that compounds like 4-substituted pyridine-1-oxide, including cyano derivatives, form molecular complexes with significant second harmonic generation (SHG) activity, demonstrating their potential in designing new materials for optical applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Green Chemistry and Environmental Applications
Ionic liquids have been used as catalysts for the cycloaddition of carbon dioxide to propylene oxide, demonstrating the utility of pyridinium-based ionic liquids in promoting environmentally friendly chemical transformations. This research highlights the potential of using ionic liquids in carbon capture and utilization strategies, contributing to green chemistry and sustainability (Peng & Deng, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYVTPSEMLVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methylpyridine 1-oxide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

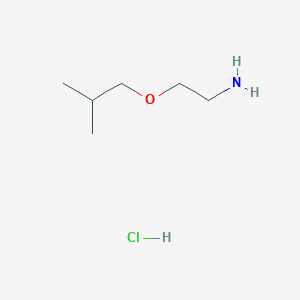
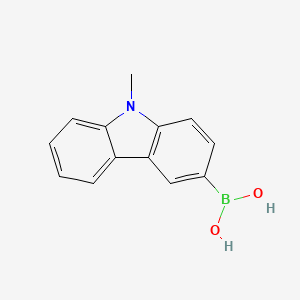
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)
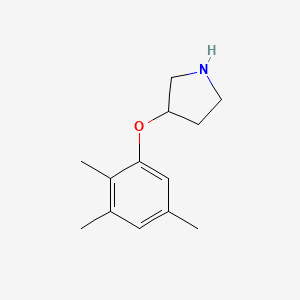
![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)
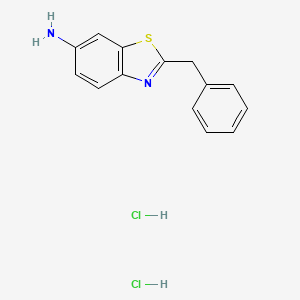
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)
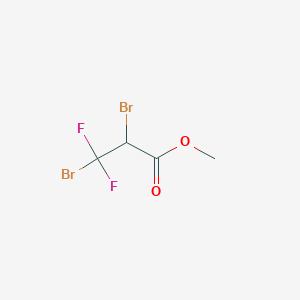
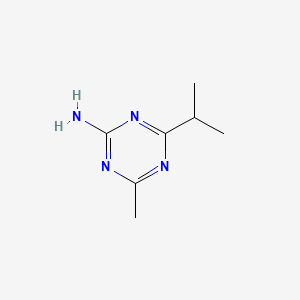
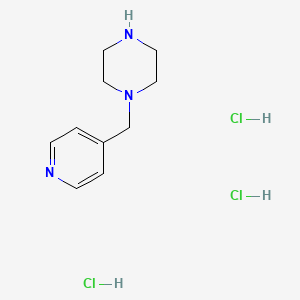
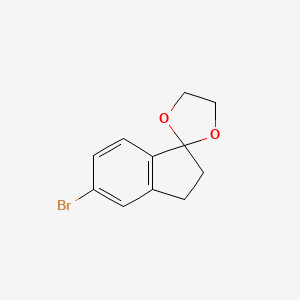
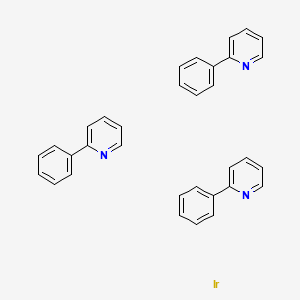
![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)